7-(4-chlorophenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl and phenyl groups, and finally, the attachment of the oxolan-2-ylmethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
7-(4-Chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(4-Fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 7-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C23H21ClN4O |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H21ClN4O/c24-17-8-10-18(11-9-17)28-14-20(16-5-2-1-3-6-16)21-22(26-15-27-23(21)28)25-13-19-7-4-12-29-19/h1-3,5-6,8-11,14-15,19H,4,7,12-13H2,(H,25,26,27) |
InChI Key |
FCCCBFZSEVGVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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